REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]([C:7]2[CH:12]=[CH:11][C:10]([N:13]3[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]3)=[C:9]([CH3:26])[CH:8]=2)=[O:6])[CH2:3][CH2:2]1.Cl>O1CCOCC1.CCOCC>[CH:1]1([NH:4][C:5](=[O:6])[C:7]2[CH:12]=[CH:11][C:10]([N:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)=[C:9]([CH3:26])[CH:8]=2)[CH2:3][CH2:2]1
|
Name
|
tert-butyl 4-(4-(cyclopropylcarbamoyl)-2-methylphenyl)piperazine-1-carboxylate
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(=O)C1=CC(=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
8.72 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 23° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with Et2O (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)N1CCNCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.15 mmol | |
AMOUNT: MASS | 1.37 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |